molecular formula C16H17NO B1392259 5-(4-Isopropylbenzoyl)-2-methylpyridine CAS No. 1187170-23-5

5-(4-Isopropylbenzoyl)-2-methylpyridine

Cat. No. B1392259
M. Wt: 239.31 g/mol
InChI Key: JPUORZJCUQDARK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-(4-Isopropylbenzoyl)-2-methylpyridine” can be deduced from its name. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “5-(4-Isopropylbenzoyl)” part suggests that a benzoyl group (a benzene ring attached to a carbonyl group) is attached to the 5-position of the pyridine ring. This benzoyl group is substituted at the 4-position with an isopropyl group .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Imidazopyridine, an important fused bicyclic 5-6 heterocycle, is synthesized from chemicals like 5-(4-Isopropylbenzoyl)-2-methylpyridine. This compound is significant in medicinal chemistry due to its wide range of applications and is also useful in material science because of its structural character (Bagdi, Santra, Monir, & Hajra, 2015).

Application in Material Science

  • Mono-cyclometalated Pt(II) complexes featuring 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, a compound structurally similar to 5-(4-Isopropylbenzoyl)-2-methylpyridine, have been synthesized. These complexes have applications in electroluminescence, with their structure tailored for enhanced π−π stacking and Pt−Pt distances (Ionkin, Marshall, & Wang, 2005).

Biological and Antimicrobial Activities

  • A novel phthalide derivative structurally similar to 5-(4-Isopropylbenzoyl)-2-methylpyridine demonstrated antioxidant activity and DNA binding affinity. It also exhibited potential as a minor groove binder in DNA, which is significant in the field of molecular biology and genetics (Yılmaz, Odabaşoğlu, Şenel, Adımcılar, Erdogan, Özdemir, Gölcü, & Odabaşoǧlu, 2020).

Synthesis of Novel Compounds

  • Novel 2-amino-3-cyanopyridine derivatives bearing a 5-imidazopyrazole scaffold were synthesized using 5-(1H-imidazol/4-methyl-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This study highlights the use of 5-(4-Isopropylbenzoyl)-2-methylpyridine in creating new compounds with potential antibacterial and antitubercular activities (Kalaria, Satasia, Avalani, & Raval, 2014).

Anticancer Agents

  • Thiadiazoles and thiazoles incorporating pyrazole moiety, synthesized from compounds structurally related to 5-(4-Isopropylbenzoyl)-2-methylpyridine, exhibited promising anticancer activity. This indicates its potential use in developing novel anticancer drugs (Gomha, Salah, & Abdelhamid, 2014).

Electrophoretic Separation Studies

  • Methylpyridines, including those similar to 5-(4-Isopropylbenzoyl)-2-methylpyridine, were used to study the relationships between pH and separation in free solution capillary electrophoresis. This research contributes to the understanding of electrophoretic mobility and the influence of molecular structure on separation efficiency (Wren, 1991).

properties

IUPAC Name

(6-methylpyridin-3-yl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11(2)13-6-8-14(9-7-13)16(18)15-5-4-12(3)17-10-15/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUORZJCUQDARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199818
Record name [4-(1-Methylethyl)phenyl](6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Isopropylbenzoyl)-2-methylpyridine

CAS RN

1187170-23-5
Record name [4-(1-Methylethyl)phenyl](6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1-Methylethyl)phenyl](6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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